molecular formula C4H6O3 B6272391 rac-(2R,3S)-3-methyloxirane-2-carboxylic acid CAS No. 96150-05-9

rac-(2R,3S)-3-methyloxirane-2-carboxylic acid

Cat. No.: B6272391
CAS No.: 96150-05-9
M. Wt: 102.1
InChI Key:
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Description

rac-(2R,3S)-3-methyloxirane-2-carboxylic acid: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis. The presence of both an oxirane (epoxide) ring and a carboxylic acid group makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid typically involves the epoxidation of an appropriate precursor. One common method is the reaction of an α,β-unsaturated carboxylic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .

Industrial Production Methods: Industrial production often employs biocatalytic methods due to their high enantioselectivity and mild reaction conditions. For instance, the use of epoxide hydrolases from microbial sources can resolve racemic mixtures into their enantiomers, providing a more efficient route to optically pure compounds .

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.

Major Products:

    Diols: From oxidation reactions.

    Alcohols: From reduction of the carboxylic acid group.

    Substituted oxiranes: From nucleophilic substitution reactions.

Scientific Research Applications

rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in enzymes or other proteins, leading to inhibition or modification of their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is unique due to its specific combination of an oxirane ring and a carboxylic acid group, which provides distinct reactivity and versatility in chemical synthesis compared to other similar compounds.

Properties

CAS No.

96150-05-9

Molecular Formula

C4H6O3

Molecular Weight

102.1

Purity

80

Origin of Product

United States

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